(5-CHLORO-2-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)(PHENYL)METHANONE
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Overview
Description
(5-CHLORO-2-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)(PHENYL)METHANONE is a complex organic compound with a molecular formula of C18H11ClN2O3S. This compound is characterized by the presence of a chloro-substituted phenyl ring, a nitro-substituted thienyl ring, and a methylene bridge connecting these two aromatic systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-CHLORO-2-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)(PHENYL)METHANONE typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with 5-chloro-2-aminobenzophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-CHLORO-2-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)(PHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of (5-CHLORO-2-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)(PHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The chloro and thienyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- (5-CHLORO-2-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)(PHENYL)METHANONE.
- This compound derivatives.
- Other nitro-substituted thienyl compounds .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H11ClN2O3S |
---|---|
Molecular Weight |
370.8g/mol |
IUPAC Name |
[5-chloro-2-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H11ClN2O3S/c19-13-6-8-16(20-11-14-7-9-17(25-14)21(23)24)15(10-13)18(22)12-4-2-1-3-5-12/h1-11H |
InChI Key |
WNARGGPVJIPZNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=CC=C(S3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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